molecular formula C11H10N2O2 B13029482 Ethyl 1,8-naphthyridine-3-carboxylate

Ethyl 1,8-naphthyridine-3-carboxylate

Cat. No.: B13029482
M. Wt: 202.21 g/mol
InChI Key: JFWURCREFDQUTD-UHFFFAOYSA-N
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Description

Ethyl 1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of ethyl 1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of mammalian topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of cancer cell proliferation. Additionally, the compound’s anti-inflammatory effects are mediated through the downregulation of pro-inflammatory cytokines .

Biological Activity

Ethyl 1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H10_{10}N2_2O2_2
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 849805-78-3

The compound's structure features a naphthyridine ring system, which is known for its biological activity and ability to interact with various biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. Research indicates that derivatives of this compound exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Study Findings : A study synthesized several derivatives and found that compounds with the naphthyridine scaffold displayed significant bactericidal activity against E. coli and S. aureus .
  • Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
CompoundActivity TypeTarget Organisms
4aAntibacterialE. coli, S. aureus
5b2AntifungalCandida albicans

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

  • Cytotoxicity : Research shows that certain naphthyridine derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis via caspase activation .
  • Molecular Docking Studies : Molecular docking analyses have revealed potential interactions with key proteins involved in cancer cell survival, suggesting a mechanism for its anticancer effects .

Case Studies

  • Antihistaminic Activity :
    • In vivo studies on guinea pigs demonstrated that derivatives of naphthyridine exhibited significant bronchorelaxant effects comparable to standard antihistamines like chlorpheniramine .
    • The mechanism involves blocking H1 receptors, leading to reduced bronchoconstriction.
  • Antimicrobial Evaluation :
    • A series of synthesized naphthyridine derivatives were tested against various pathogens, showing promising results in inhibiting growth . The study emphasized the importance of structural modifications in enhancing biological activity.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

ethyl 1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-6-8-4-3-5-12-10(8)13-7-9/h3-7H,2H2,1H3

InChI Key

JFWURCREFDQUTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=N2

Origin of Product

United States

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